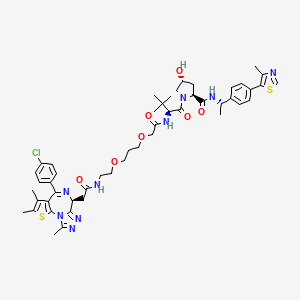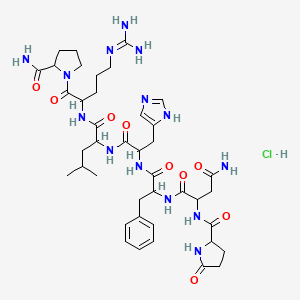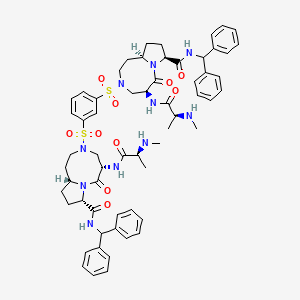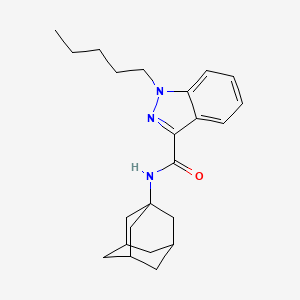
ARV-771
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ARV-771 is a potent BET PROTAC (Proteolysis-Targeting Chimera) based on E3 ligase von Hippel-Lindau . It is designed to degrade bromodomain and extra terminal domain (BET) family proteins . The BET family proteins include BRD2, BRD3, and BRD4 . ARV-771 has Kd values of 34 nM, 4.7 nM, 8.3 nM, 7.6 nM, 9.6 nM, and 7.6 nM for BRD2 (1), BRD2 (2), BRD3 (1), BRD3 (2), BRD4 (1), and BRD4 (2), respectively .
Synthesis Analysis
ARV-771 is a bromodomain and extraterminal (BET) protein degrader, a novel BET-PROTAC (proteolytic targeting chimera) with a HIF-1-derived von Hippel-Landau (VHL) E3 ligase Conjugated hydroxyproline and BET conjugated triazolodiazepine .
Molecular Structure Analysis
The molecular formula of ARV-771 is C49H60ClN9O7S2 . The molecular weight is 986.64 . The CAS Registry Number is 1949837-12-0 .
Chemical Reactions Analysis
PROTACs are heterobifunctional molecules consisting of two ligands; an “anchor” to bind to an E3 ubiquitin ligase and a “warhead” to bind to a protein of interest, connected by a chemical linker . The length and composition of the linker play critical roles in the physicochemical properties and bioactivity of PROTACs .
Physical And Chemical Properties Analysis
ARV-771 is stable if stored as directed . It should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .
Applications De Recherche Scientifique
Hepatocellular Carcinoma (HCC) Treatment
ARV-771 has been studied for its potential to suppress the progression of HCC. It acts as an inducer of cell cycle arrest and apoptosis. The compound has shown to decrease cell viability and colony formation in HCC cells by downregulating non-proteasomal deubiquitinases, which are crucial for cancer development. Additionally, ARV-771 can reduce sensitivity to itself by activating MEK/ERK and p38 MAPKs pathways .
Combination Therapy with Sorafenib
In the context of liver cancer treatment, ARV-771 has been evaluated in combination with sorafenib, a Raf inhibitor used for targeted therapy. This combination has been found to synergistically inhibit the growth of HCC cells, suggesting a potential for combined therapeutic strategies .
Proteolysis Targeting Chimera (PROTAC) Technology
As a PROTAC compound, ARV-771 is designed for the degradation of BET proteins. It works by triggering protein ubiquitination and degradation of BRD2, BRD3, and BRD4, which are implicated in the proliferation of cancer cells, particularly in castration-resistant prostate cancer (CRPC) .
Impact on Transcriptional Regulation
Research has shown that ARV-771 disrupts the function of BET bromodomains without affecting the 3D formation of RNA Polymerase II clusters. It specifically halts transcription while preserving the loops between super enhancers and their target genes, indicating a novel effect on transcriptional regulation .
Rhabdomyosarcoma (RMS) Treatment
ARV-771 has been tested for its efficacy against fusion-positive rhabdomyosarcoma (FP-RMS), a cancer driven by a chimeric transcription factor. The compound leads to global decreases in transcription and selective downregulation of core regulatory transcription factors (CRTFs), demonstrating its potential as a therapeutic agent .
Degradation of BRD4
The degradation of BRD4 by ARV-771 has been associated with significant effects on cancer cell biology. By targeting BRD4, ARV-771 causes the removal of RNA Polymerase II past the transcriptional end site of CRTF genes, which could be leveraged for cancer treatment strategies .
Understanding Cancer Pathways
The study of ARV-771 has contributed to a deeper understanding of the role of deubiquitinases and MAPKs in cancer therapy. By examining the mechanisms of action of ARV-771, researchers can gain insights into the cell cycle and apoptosis induction, which are vital for developing new cancer treatments .
Potential for Drug Resistance Research
The ability of HCC cells to decrease their sensitivity to ARV-771 by activating certain pathways presents an opportunity to study drug resistance mechanisms. This could lead to the development of strategies to overcome resistance and improve the efficacy of cancer treatments .
Mécanisme D'action
- ARV-771 is a small-molecule pan-BET degrader based on proteolysis-targeting chimera (PROTAC) technology .
- ARV-771 downregulates multiple non-proteasomal deubiquitinases, which play critical roles in cancer development .
Target of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Orientations Futures
PROTACs have the potential to improve current cancer therapies . Multiple studies have suggested that PROTACs exhibit enhanced pharmacodynamics and reduced toxicity both in vitro and in vivo compared to clinically relevant small-molecule kinase inhibitors . As preclinical and clinical evidence accumulates, the efficacy of PROTACs as targeted therapeutics suggests potential translational benefit in the clinical setting .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGZKGXGLHDGS-QQRWPDCKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arv-771 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)



